Aziridin-1-yl(piperazin-1-yl)methanone Aziridin-1-yl(piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 6540-50-7
VCID: VC15998668
InChI: InChI=1S/C7H13N3O/c11-7(10-5-6-10)9-3-1-8-2-4-9/h8H,1-6H2
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

Aziridin-1-yl(piperazin-1-yl)methanone

CAS No.: 6540-50-7

Cat. No.: VC15998668

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

Aziridin-1-yl(piperazin-1-yl)methanone - 6540-50-7

Specification

CAS No. 6540-50-7
Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name aziridin-1-yl(piperazin-1-yl)methanone
Standard InChI InChI=1S/C7H13N3O/c11-7(10-5-6-10)9-3-1-8-2-4-9/h8H,1-6H2
Standard InChI Key CSTBRLZOUVFOBB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)N2CC2

Introduction

Chemical Identity and Structural Characteristics

Aziridin-1-yl(piperazin-1-yl)methanone has the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its IUPAC name, aziridin-1-yl(piperidin-1-yl)methanone, reflects the presence of a three-membered aziridine ring (two carbon atoms and one nitrogen) and a six-membered piperazine ring (four carbon atoms and two nitrogen atoms at the 1,4-positions), connected by a ketone group. Key identifiers include:

  • InChIKey: CCAJYYMLNWQCMP-UHFFFAOYSA-N

  • SMILES: C1CCN(CC1)C(=O)N2CC2

  • 3D Conformer: PubChem provides an interactive model highlighting its planar aziridine ring and chair-like piperazine conformation .

The compound’s strained aziridine ring confers electrophilic reactivity, while the piperazine moiety offers hydrogen-bonding and π-stacking capabilities, making it a versatile scaffold for drug design .

Synthetic Methodologies

Gabriel-Cromwell Strategy for Aziridine Synthesis

The synthesis of aziridine derivatives, including Aziridin-1-yl(piperazin-1-yl)methanone, often employs the Gabriel-Cromwell reaction. This method involves:

  • Bromination of aryl vinyl ketones to form α,β-dibromo ketones.

  • Ring-opening amination with chiral amino alcohols (e.g., (S)-2-amino-3-phenylpropan-1-ol) to yield chiral aziridines .

  • Functional group interconversion: Hydroxyl groups on the aziridine are tosylated, displaced by azide, and reduced to amines, enabling intramolecular cyclization to form piperazine-imine precursors .

For example, Bayat et al. (2022) achieved 36–75% yields for aziridine-fused piperazine imines using this approach .

Optimization Challenges

Key challenges include:

  • Ring strain: The aziridine’s 60° bond angles increase reactivity but reduce stability.

  • Stereochemical control: Chiral centers in amino alcohols require careful handling to avoid racemization .

Reactivity and Functionalization

Electrophilic Reactivity of the Aziridine Ring

The aziridine ring undergoes nucleophilic ring-opening reactions due to its strain. For instance:

  • Ammonolysis: Reaction with amines yields diamines, useful in polymer chemistry.

  • Acid-catalyzed hydrolysis: Produces amino alcohols, intermediates for pharmaceuticals .

Piperazine Functionalization

The piperazine nitrogen atoms participate in:

  • N-alkylation: Used to introduce substituents for tuning pharmacokinetics.

  • Reductive amination: Converts ketones to amines, enhancing binding to biological targets .

Applications in Drug Discovery

Piperazine-Containing Pharmaceuticals

Piperazines are ubiquitous in FDA-approved drugs (2011–2023), including kinase inhibitors and receptor modulators . Aziridin-1-yl(piperazin-1-yl)methanone serves as a precursor for:

  • Antibiotics: Piperazine rings enhance solubility and target affinity.

  • Covalent inhibitors: Electrophilic aziridines modify cysteine residues in proteins (e.g., KRAS G12C inhibitors) .

Case Study: KRAS G12C Inhibitors

Covalent inhibitors like ARS-1620 leverage warheads (e.g., acrylamides) for irreversible binding. Analogous aziridine-based compounds could offer improved selectivity, as demonstrated by compound 4a (kinact/KI = 4.1 ± 0.3 M⁻¹s⁻¹), which showed moderate reactivity toward KRAS G12C .

Future Directions

Research should focus on:

  • Strain-release strategies: Stabilizing aziridine rings via electron-withdrawing groups.

  • Bioconjugation: Leveraging aziridine’s reactivity for antibody-drug conjugates.

  • Computational modeling: Predicting regioselectivity in ring-opening reactions.

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